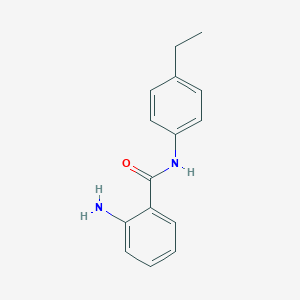
(2-环丙基噻唑-4-基)甲醇
描述
科学研究应用
Here is a comprehensive analysis of the scientific research applications of “(2-Cyclopropylthiazol-4-yl)methanol”, focusing on its potential based on the general properties of thiazoles and similar compounds:
Antitumor and Cytotoxic Activity
Thiazoles have been studied for their potential in treating various cancers. A series of thiazole derivatives demonstrated potent effects on human tumor cell lines, suggesting that “(2-Cyclopropylthiazol-4-yl)methanol” could be researched for similar applications .
Antimicrobial and Antifungal Properties
Compounds with a thiazole ring have shown effectiveness against bacterial and fungal infections. This indicates that “(2-Cyclopropylthiazol-4-yl)methanol” may serve as a scaffold for developing new antimicrobial and antifungal agents .
Anti-inflammatory and Analgesic Effects
Thiazole derivatives have been associated with reducing inflammation and pain, which could make “(2-Cyclopropylthiazol-4-yl)methanol” a candidate for creating new anti-inflammatory and analgesic drugs .
Neuroprotective Applications
Some thiazoles are known to have neuroprotective effects, suggesting that “(2-Cyclopropylthiazol-4-yl)methanol” might be useful in the development of treatments for neurodegenerative diseases .
Antiviral Activity
Thiazole compounds have been explored for their antiviral properties, indicating that “(2-Cyclopropylthiazol-4-yl)methanol” could potentially be used in antiviral drug research .
Diuretic Properties
Thiazoles can act as diuretics, aiding in the removal of excess fluids from the body. This suggests another possible research application for “(2-Cyclopropylthiazol-4-yl)methanol” .
Anticonvulsant Potential
Research has shown that thiazole derivatives can serve as anticonvulsants, which means “(2-Cyclopropylthiazol-4-yl)methanol” might be investigated for use in seizure disorders .
Synthesis and Chemical Analysis
作用机制
Target of Action
(2-Cyclopropylthiazol-4-yl)methanol is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways related to their biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .
属性
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWKFTDGZIIVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602207 | |
| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylthiazol-4-yl)methanol | |
CAS RN |
135207-09-9 | |
| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
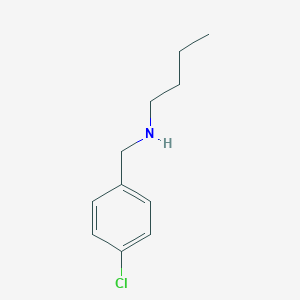
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)


![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
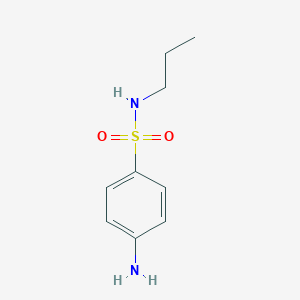
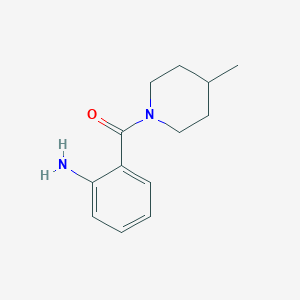
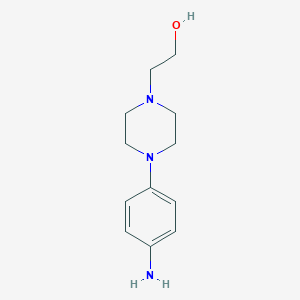
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
